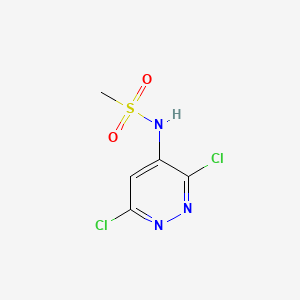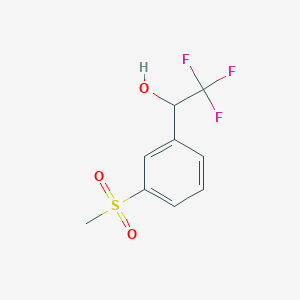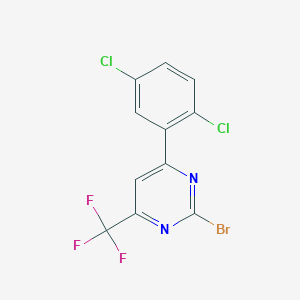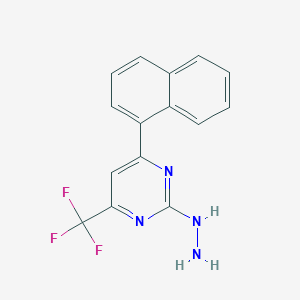
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide is a chemical compound characterized by the presence of a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a methanesulfonamide group attached to the nitrogen atom at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide typically involves the reaction of 3,6-dichloropyridazine with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methanesulfonamide group can be oxidized to form sulfonic acid derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3,6-Dichloro-4-pyridazinyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(3,6-Dichloro-4-pyridazinyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The presence of the methanesulfonamide group in this compound imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C5H5Cl2N3O2S |
|---|---|
Molekulargewicht |
242.08 g/mol |
IUPAC-Name |
N-(3,6-dichloropyridazin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C5H5Cl2N3O2S/c1-13(11,12)10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H,8,10) |
InChI-Schlüssel |
VQGRYNIVAKJEFU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=NN=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)



![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)





![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)

